2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)-
Overview
Description
2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- is a chemical compound with the molecular formula C14H20N2. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- typically involves the use of readily available starting materials and standard organic synthesis techniques. One common method involves the reaction of a suitable diazaspiro compound with a benzylating agent under controlled conditions. For example, the compound can be synthesized by refluxing a precursor with hydrazine in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It has been explored as a potential lead compound for developing antitubercular agents.
Materials Science: The unique spirocyclic structure of this compound makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in the study of enzyme interactions and as a scaffold for designing biologically active molecules.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to undergo reduction by bacterial enzymes, leading to the generation of reactive intermediates that are lethal to the bacteria . The exact molecular pathways and targets involved in its action are still under investigation.
Comparison with Similar Compounds
2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- can be compared with other spirocyclic compounds, such as:
2,6-Diazaspiro[3.4]octane: The parent compound without the methyl and phenylmethyl substitutions.
Spiro[3.4]octane derivatives: Compounds with different substituents on the spirocyclic core.
The uniqueness of 2,6-Diazaspiro[3.4]octane, 2-methyl-6-(phenylmethyl)- lies in its specific substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-benzyl-2-methyl-2,6-diazaspiro[3.4]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-10-14(11-15)7-8-16(12-14)9-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTXVELCPAHBFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224396 | |
Record name | 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135380-29-9 | |
Record name | 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135380-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-(phenylmethyl)-2,6-diazaspiro[3.4]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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